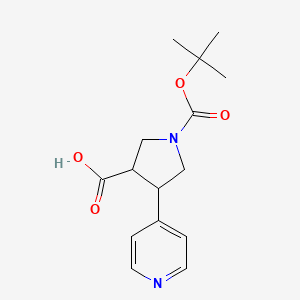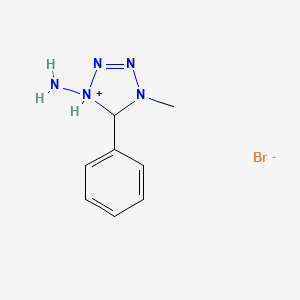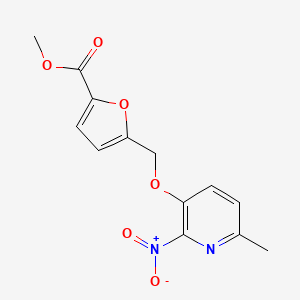
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound with a molecular formula of C13H12N2O6 This compound is notable for its unique structure, which includes a furan ring, a nitropyridine moiety, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method starts with the nitration of 6-methylpyridine to form 6-methyl-2-nitropyridine. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a suitable base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.
類似化合物との比較
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar in structure but lacks the nitropyridine moiety.
6-Methyl-2-nitropyridine-3-carboxylic acid: Contains the nitropyridine moiety but lacks the furan ring and ester group.
Uniqueness
Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate is unique due to its combination of a furan ring, nitropyridine moiety, and ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable tool in various research applications.
特性
分子式 |
C13H12N2O6 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC名 |
methyl 5-[(6-methyl-2-nitropyridin-3-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-8-3-5-10(12(14-8)15(17)18)20-7-9-4-6-11(21-9)13(16)19-2/h3-6H,7H2,1-2H3 |
InChIキー |
DNVNEKZJTRDWIR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
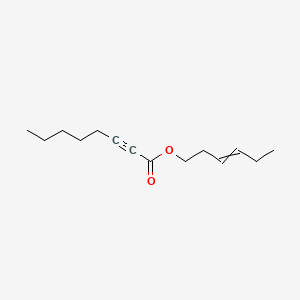
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

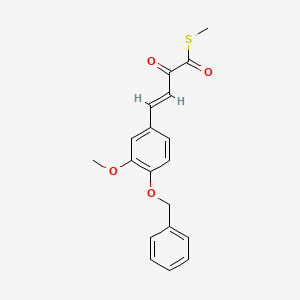
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
